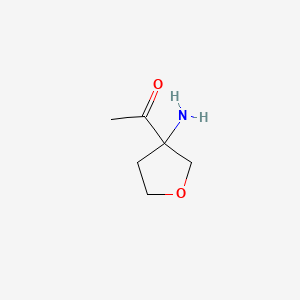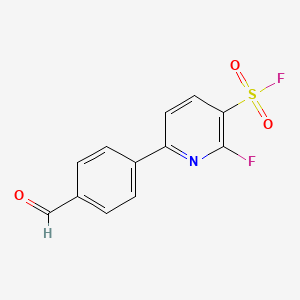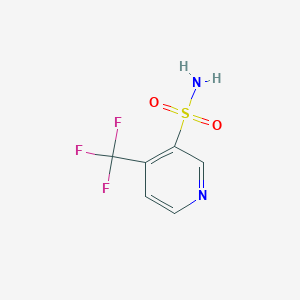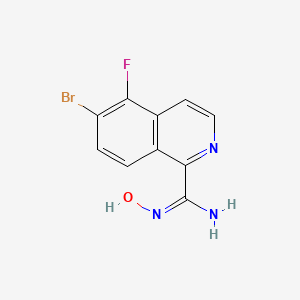
(E)-6-Bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, fluorine, and hydroxyisoquinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline derivatives.
Applications De Recherche Scientifique
(E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide include other halogenated isoquinoline derivatives, such as:
- 6-Bromo-5-fluoroisoquinoline
- 6-Chloro-5-fluoroisoquinoline
- 6-Iodo-5-fluoroisoquinoline
Uniqueness
What sets (E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H7BrFN3O |
|---|---|
Poids moléculaire |
284.08 g/mol |
Nom IUPAC |
6-bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrFN3O/c11-7-2-1-6-5(8(7)12)3-4-14-9(6)10(13)15-16/h1-4,16H,(H2,13,15) |
Clé InChI |
VWSOQLBXMQMCFH-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C2=C1C(=NC=C2)/C(=N\O)/N)F)Br |
SMILES canonique |
C1=CC(=C(C2=C1C(=NC=C2)C(=NO)N)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


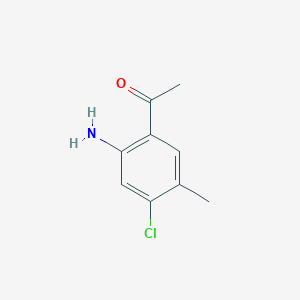
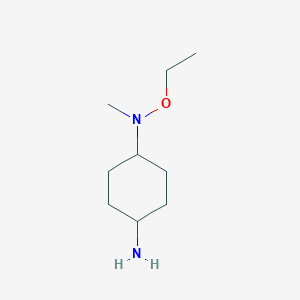

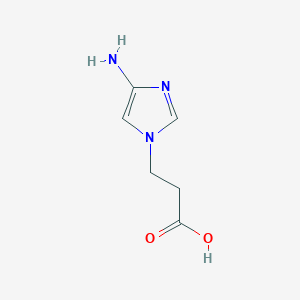

![Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)
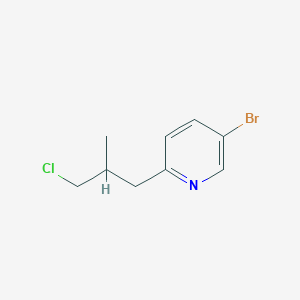
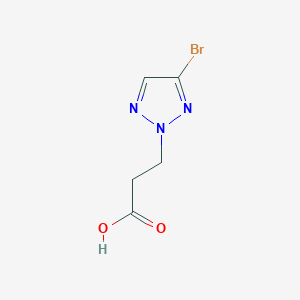
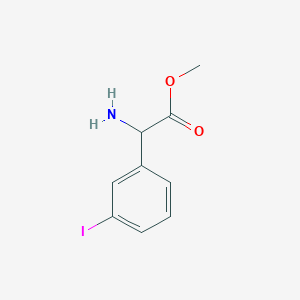
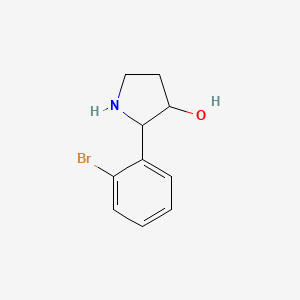
![2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13179706.png)
